REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[CH:5]=[C:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][C:7]1([F:20])[F:19])[CH3:2]>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:8][C:7]1([F:19])[F:20])[CH3:2]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at rt under a H2 atmospheric pressure
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flame dried round-bottomed flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
until completion of the reaction
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
washed with EA/EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by FC (hept-EA, 1:0→1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1C(CN(CC1)C(=O)OC(C)(C)C)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |